molecular formula C13H7ClF2N2O2S2 B4345812 3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B4345812
M. Wt: 360.8 g/mol
InChI Key: LMNRSCFHGAKFCE-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a thiazole ring, and functional groups such as chloro, difluoromethoxy, and carboxamide. Its molecular formula is C14H8ClF2N2O2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Thiazole Ring: This step often involves the reaction of the benzothiophene derivative with thioamides or other sulfur-containing reagents under specific conditions.

    Functional Group Modifications: The chloro and difluoromethoxy groups are introduced through halogenation and methoxylation reactions, respectively.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced carboxamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(difluoromethoxy)benzoic acid
  • 3-chloro-4-(difluoromethoxy)aniline
  • 3-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups and its ability to interact with a broader range of molecular targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O2S2/c14-9-8-6(20-12(15)16)2-1-3-7(8)22-10(9)11(19)18-13-17-4-5-21-13/h1-5,12H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNRSCFHGAKFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=NC=CS3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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